Zirconium hydroxide

Descripción general

Descripción

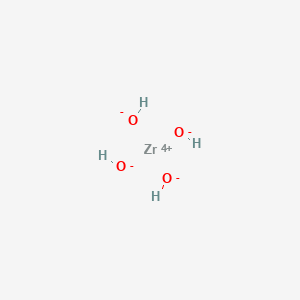

Zirconium hydroxide, Zr(OH)₄, is a versatile inorganic compound characterized by its amphoteric nature, high surface area, and strong adsorption capacity. It is synthesized via precipitation methods, where pH plays a critical role in determining its properties. For instance, precipitation at pH 4–6 yields low-viscosity suspensions prone to sedimentation, while higher pH values reduce the content of zirconium-bound nitrate ions (NO₃⁻), which influence Brønsted acidity . Zr(OH)₄ is widely used in water purification, catalysis, and as a precursor for zirconia (ZrO₂) and other zirconium-based materials .

Mecanismo De Acción

The mechanism of action of zirconium hydroxide in various applications is primarily based on its chemical reactivity and surface properties. As a catalyst, this compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. In drug delivery, this compound nanoparticles can encapsulate therapeutic agents and release them in a controlled manner, targeting specific cells or tissues .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Zirconium Hydroxide vs. Zirconia (ZrO₂)

Key Findings :

- ZrO₂ exhibits superior thermal stability and is preferred for high-temperature applications, such as catalytic cracking of hydrocarbons .

- Zr(OH)₄ serves as a reactive intermediate; its decomposition to ZrO₂ is pH-dependent and influenced by bound ions like NO₃⁻ .

This compound vs. Zirconium Oxychloride (ZrOCl₂·8H₂O)

Key Findings :

- ZrOCl₂·8H₂O is a key precursor for synthesizing Zr(OH)₄ due to its rapid hydrolysis in water .

- Modified Zr(OH)₄ derived from ZrOCl₂ exhibits enhanced phosphorus adsorption, making it effective in wastewater treatment .

This compound vs. Borate-Modified this compound

Key Findings :

- Borate modification increases surface acidity and catalytic efficiency in ethanol dehydration .

- The tetragonal phase of ZrO₂ is stabilized in borate-modified samples, enhancing thermal stability .

This compound vs. Zirconium Acetate Hydroxide (ZRAH)

| Property | Zr(OH)₄ | Zirconium Acetate Hydroxide (ZRAH) |

|---|---|---|

| Functionality | Adsorption, catalysis | Ice growth inhibition |

| Unique Properties | High surface area | Thermal hysteresis, antifreeze mimicry |

Key Findings :

- Both compounds share hydrolytic behavior but differ drastically in application scope.

Data Tables

Table 1. Impact of Precipitation pH on Zr(OH)₄ Properties

| pH | Viscosity | Sedimentation | NO₃⁻ Content |

|---|---|---|---|

| 4 | Low | Rapid | High |

| 8 | High | Slow | Low |

Table 2. Catalytic Performance of Borate-Modified Zr(OH)₄

| Sample | Ethanol Conversion (%) | Ethylene Selectivity (%) |

|---|---|---|

| ZB20 | 57 | 60 |

Actividad Biológica

Zirconium hydroxide (Zr(OH)₄) has garnered attention in various fields, particularly in biomedical applications due to its unique properties and biological activities. This article explores the biological activity of this compound, including its cytotoxicity, antimicrobial effects, and potential therapeutic applications.

This compound is typically synthesized through the precipitation method, where zirconium salts are reacted with alkaline solutions. The resulting compound is a white, amorphous powder that can be converted into zirconium oxide (ZrO₂) upon calcination. Its chemical structure allows for various interactions with biological systems, making it a subject of interest in nanomedicine and material science.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects on various cell lines. For instance, a study indicated that zirconium nanoparticles (ZrO₂ NPs) showed cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and PC12 (neuroblastoma) in a dose-dependent manner . The half-maximal effective concentration (EC50) values were found to be 13.96 mg/mL for ZrO₂ NPs, indicating a considerable potential for use in cancer therapies .

Table 1: Cytotoxicity of this compound on Different Cell Lines

| Cell Line | EC50 (mg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 13.96 | Induction of apoptosis |

| PC12 | 31 | DNA damage and oxidative stress |

| Jurkat T Cells | 0.5 | TNF-α release and macrophage death |

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies reveal that ZrO₂ nanoparticles possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves the generation of reactive oxygen species (ROS), which disrupts bacterial cell membranes leading to cell death .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Activity | Concentration Tested (mg/mL) |

|---|---|---|

| E. coli | Yes | 10 |

| S. aureus | Yes | 10 |

| A. niger | Yes | 5 |

Case Studies

- Anticancer Applications : A study conducted by Shirani et al. examined the effects of ZrO₂ nanoparticles on MCF-7 cells, demonstrating a significant reduction in cell viability at concentrations above 13 mg/mL. This suggests that zirconium-based compounds could be developed as novel anticancer agents .

- Antimicrobial Coatings : Research has shown that incorporating this compound into medical devices can enhance their antimicrobial properties, reducing the risk of infection post-surgery. This application is particularly relevant in orthopedic implants where infection rates are critical .

- Fluoride Adsorption : this compound has been utilized in water purification processes due to its ability to adsorb fluoride ions effectively. Studies indicate that modified zirconium compounds can achieve fluoride removal efficiencies exceeding 90% under optimal conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for zirconium hydroxide with controlled morphology and surface area?

this compound synthesis via controlled double-jet precipitation (CDJP) at constant pH (3–8) yields distinct morphologies and surface areas. Higher pH (e.g., pH 8) produces xerogels with lower nitrate content and higher thermal stability due to reduced Brønsted acidity. Precipitation at pH 4–6 results in low-viscosity suspensions prone to sedimentation, while pH 7–8 enhances oligomerization and surface area (up to 400 m²/g). Hydrothermal treatment and surfactant-free methods are critical to avoid silica contamination .

Q. How can this compound’s oligomerization state be characterized, and why does it matter for ice-growth inhibition?

Oligomerization states (e.g., tetramers, chains, or sheets) are pH-dependent and influence ice-recognition activity. At pH 4.2–4.7, zirconium acetate (ZRA) forms active oligomers that bind ice surfaces via acetate and hydroxyl groups, mimicking antifreeze proteins (AFPs). Over-polymerization at pH >4.7 reduces activity due to slower diffusion of heavy oligomers. Techniques like small-angle X-ray scattering (SAXS) and infrared spectroscopy are used to monitor polymerization .

Q. What experimental protocols are recommended for measuring ice-growth inhibition by this compound derivatives?

Use a custom nanoliter osmometer with ±0.003°C temperature control to measure ice crystal growth rates along the a-axis (threshold: <0.02 mm/s). For recrystallization inhibition (IRI), incubate samples at -3°C and monitor ice morphology via polarized light microscopy (e.g., LC-PolScope). Buffer solutions (e.g., 100 mM acetate) must be pH-adjusted with acetic acid/sodium acetate to isolate pH effects .

Advanced Research Questions

Q. How do conflicting data on pH-dependent ice-shaping activity of zirconium acetate arise, and how can they be resolved?

Discrepancies in ice-shaping efficacy (e.g., hexagonal vs. non-hexagonal crystals) stem from differences in sample preparation and assay design. For example, Deville et al. (2012) observed hexagonal shapes only at pH 4, attributing this to charge repulsion, while Mizrahy et al. found activity at pH 3.3–4.6. Standardizing protocols (e.g., consistent supercooling rates, buffer ionic strength) and using spectroscopic validation of oligomer states can reconcile such contradictions .

Q. What mechanistic models explain this compound’s ice-binding activity, and how do they compare to antifreeze proteins?

Two proposed models for ZRA:

- Model 1 : Methyl groups (from acetate) and hydroxyls align with ice lattices via van der Waals interactions, similar to AFP mutants with threonine→valine substitutions .

- Model 2 : Acetate-hydroxyl sheets mimic AFP ice-binding faces, but with imperfect lattice matching, leading to partial growth inhibition. Unlike AFPs, ZRA lacks anchored clathrate water, reducing thermal hysteresis (TH) activity .

Q. How can researchers design experiments to distinguish between this compound’s adsorption vs. incorporation into ice lattices?

Use isotopic labeling (e.g., D₂O) with Raman spectroscopy to track Zr(OH)₄ localization at ice interfaces. Alternatively, conduct freeze-thaw cycles with varying Zr concentrations and measure residual zirconium in meltwater via ICP-MS. Adsorption-dominated systems will show reversible binding, while incorporation will yield persistent lattice defects .

Q. What strategies mitigate surface degradation of high-surface-area this compound during drying?

Post-synthesis treatments include:

- Surfactant-assisted drying : Use cetyltrimethylammonium bromide (CTAB) to stabilize pore structures.

- Hydrothermal aging : Boil precipitates in alkaline-free conditions to enhance crystallinity without silica contamination.

- Critical-point drying : Replace water with liquid CO₂ to prevent capillary collapse .

Q. Methodological Considerations

- Data Contradictions : When conflicting results arise (e.g., pH effects on ice shaping), cross-validate using multiple techniques (SAXS, NMR, cryo-TEM) and replicate under standardized conditions .

- Ethical Reporting : Disclose synthesis variances (e.g., Zr precursor purity, buffer composition) to ensure reproducibility. Follow FINER criteria (Feasible, Novel, Ethical, Relevant) for question formulation .

Propiedades

IUPAC Name |

zirconium(4+);tetrahydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4H2O.Zr/h4*1H2;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIMOVORXAUUQK-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O4Zr, Zr(OH)4 | |

| Record name | Zirconium tetrahydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium_tetrahydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Zirconium(IV) hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065774 | |

| Record name | Zirconium hydroxide (Zr(OH)4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Zirconium hydroxide (Zr(OH)4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14475-63-9, 12688-15-2 | |

| Record name | Zirconium tetrahydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14475-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zirconium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012688152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014475639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium hydroxide (Zr(OH)4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium hydroxide (Zr(OH)4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium tetrahydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zirconium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIRCONIUM (IV) HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5YIC9E1JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.